甲基 2-甲酰-1-甲基-1H-吡咯-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

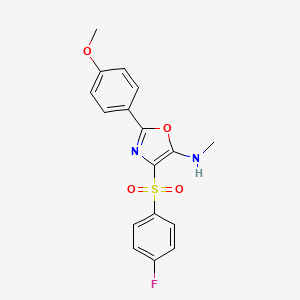

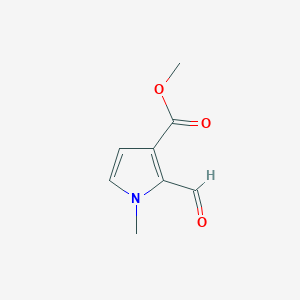

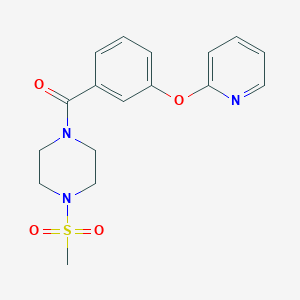

“Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C7H7NO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of pyrrole derivatives, including “Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate”, often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . Other methods include the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis

The molecular structure of “Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a formyl group (CHO) and a carboxylate ester group (CO2CH3), which are attached to the pyrrole ring .Chemical Reactions Analysis

Pyrrole derivatives, including “Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis

“Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate” is a compound with a molecular weight of 153.135 Da . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.科学研究应用

合成和抗菌活性

已合成 2-甲酰-1-甲基-1H-吡咯-3-羧酸甲酯衍生物并评价其抗菌活性。这些衍生物的新系列显示出显着的抗菌和抗真菌特性,这归因于杂环的存在。已发现将甲氧基引入结构中可进一步增加活性,表明这些化合物是新抗菌剂的潜在模板 (Hublikar et al., 2019)。

与活性亚甲基化合物的反应性

已对 2-甲酰-1-甲基-1H-吡咯-3-羧酸甲酯与活性亚甲基化合物在微波辐射下的反应性进行了研究。此方法表明,微波辐射可以在保持可比产率的同时显著缩短反应时间,为复杂杂环化合物的合成提供更有效的途径 (Krutošíková et al., 2000)。

结构分析

已检查了 3-取代对吡咯-2-甲醛(包括 2-甲酰-1-甲基-1H-吡咯-3-羧酸甲酯)结构的影响。发现吡咯环由于取代基的电子性质而几乎没有变形,表明稳定的结构构型可能在设计具有定制特性的新分子中具有重要意义 (Despinoy et al., 1998)。

在杂环系统合成中的作用

该化合物还已用于与 N-取代脂肪族 1,2-、1,3- 和 1,4- 二胺的反应,以提供新的含吡咯的杂环系统。这些反应导致合成具有潜在药理特性的化合物,展示了 2-甲酰-1-甲基-1H-吡咯-3-羧酸甲酯在药物化学研究中的多功能性 (Mokrov et al., 2010)。

未来方向

Pyrrole derivatives, including “Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate”, have potential for further exploration due to their diverse biological activities . They can be found in many natural products and are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more . Therefore, they hold promise for the development of new therapeutic agents.

属性

IUPAC Name |

methyl 2-formyl-1-methylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-4-3-6(7(9)5-10)8(11)12-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWFMMDCXHWZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 2,7-dimethyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2725238.png)

![furan-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2725241.png)

![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide](/img/structure/B2725244.png)

![1-[1-(Triazol-1-yl)cyclopropyl]ethanone](/img/structure/B2725253.png)

![2-(3,5-dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725254.png)